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Compound of Interest

Compound Name: Poriferasterol

Cat. No.: B1240314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Poriferasterol, a significant phytosterol with potential applications in drug discovery and

development. The information is presented to be a valuable resource for researchers and

scientists working with this natural compound.

Core Spectroscopic Data
The structural elucidation of Poriferasterol is heavily reliant on a combination of spectroscopic

techniques. This section presents a summary of the key data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide critical information about the carbon skeleton

and the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for Poriferasterol (500 MHz, CDCl₃)
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3 3.52 m

6 5.35 d 5.0

18 0.68 s

19 1.01 s

21 1.02 d 6.5

22 5.15 dd 15.0, 8.5

23 5.03 dd 15.0, 8.5

26 0.84 d 6.8

27 0.85 d 6.8

29 0.81 t 7.5

Table 2: ¹³C NMR Spectroscopic Data for Poriferasterol (125 MHz, CDCl₃)
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Atom No.
Chemical Shift (δ,
ppm)

Atom No.
Chemical Shift (δ,
ppm)

1 37.2 16 28.2

2 31.6 17 56.0

3 71.8 18 12.0

4 42.3 19 19.4

5 140.7 20 40.5

6 121.7 21 21.2

7 31.9 22 138.3

8 31.9 23 129.2

9 50.1 24 51.2

10 36.5 25 31.9

11 21.1 26 21.1

12 39.7 27 19.0

13 42.3 28 25.4

14 56.8 29 12.2

15 24.3

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details through the analysis of fragmentation patterns.

Table 3: Mass Spectrometry Data for Poriferasterol
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Ion m/z (Relative Intensity, %) Proposed Fragment

[M]⁺ 412 (100) Molecular Ion

[M-H₂O]⁺ 394 (45) Loss of water

[M-Side Chain]⁺ 273 (30) Cleavage of the C17-C20 bond

255 (60) Loss of side chain and water

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Poriferasterol (KBr)

Wavenumber (cm⁻¹) Assignment

3421 O-H stretching (hydroxyl group)

2958, 2868 C-H stretching (aliphatic)

1640 C=C stretching (olefinic)

1458, 1378 C-H bending

1058 C-O stretching

970 C-H bending (trans-disubstituted alkene)

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are intended as a guide and may require

optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation: A sample of Poriferasterol (typically 5-10 mg) is dissolved in

approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane
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(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).

Pulse Program: Standard single-pulse sequence (zg30).

Acquisition Parameters:

Spectral Width: ~12 ppm

Number of Scans: 16-64

Relaxation Delay: 1.0 s

Acquisition Time: ~3.4 s

Processing: The free induction decay (FID) is Fourier transformed after applying an

exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline

corrections are applied manually. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 125 MHz spectrometer (or equivalent).

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Acquisition Parameters:

Spectral Width: ~240 ppm

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s

Acquisition Time: ~1.1 s
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Processing: The FID is Fourier transformed with an exponential window function (line

broadening of 1.0 Hz). Phase and baseline are corrected. Chemical shifts are referenced to

the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry
Sample Preparation: A dilute solution of Poriferasterol is prepared in a suitable volatile solvent

such as methanol or acetonitrile (approximately 10 µg/mL).

Electron Ionization (EI) Mass Spectrometry:

Instrument: A double-focusing magnetic sector or a quadrupole mass spectrometer with an

EI source.

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 50-600.

Introduction Method: Direct insertion probe or via gas chromatography (GC-MS) after

derivatization (e.g., silylation).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of Poriferasterol (1-2 mg) is finely ground with

spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.

Fourier Transform Infrared (FT-IR) Spectroscopy:

Instrument: A Fourier Transform Infrared Spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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Background: A spectrum of a pure KBr pellet is recorded as the background and

automatically subtracted from the sample spectrum.

Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

natural product like Poriferasterol.
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Caption: Generalized workflow for the spectroscopic analysis of Poriferasterol.

To cite this document: BenchChem. [Spectroscopic Data of Poriferasterol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1240314#spectroscopic-data-nmr-ms-ir-of-
poriferasterol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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